4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
4-[4-[(4-fluorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6/c1-13-23-24-19(25(13)12-14-7-9-15(20)10-8-14)17-11-22-26(18(17)21)16-5-3-2-4-6-16/h2-11H,12,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEBMZYZXCRDST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=C(C=C2)F)C3=C(N(N=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine , with CAS number 955976-58-6, is a novel triazole derivative that has garnered interest due to its potential biological activities. This article aims to consolidate current research findings regarding its biological activity, particularly in antifungal and antimicrobial applications.
The molecular formula of the compound is , with a molecular weight of 286.31 g/mol. The compound features a triazole ring, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C14H15FN6 |
| Molecular Weight | 286.31 g/mol |
| Boiling Point | 548.7 °C (predicted) |
| Density | 1.38 g/cm³ (predicted) |
| pKa | 2.20 (predicted) |
Antifungal Activity
Research indicates that derivatives of the triazole class exhibit significant antifungal properties. The mechanism of action typically involves inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi . This results in the accumulation of toxic sterols and ultimately impairs fungal growth.
In a study evaluating various triazole derivatives, compounds similar to 4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine demonstrated promising antifungal efficacy against common pathogens such as Candida and Aspergillus species .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. A review highlighted that pyrazole derivatives possess broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria . The structure of 4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine suggests it may interact effectively with bacterial enzymes or membranes.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives can be significantly influenced by their structural components. The presence of the fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity .
Case Studies
- Antifungal Efficacy : A comparative study on triazole derivatives showed that those with methyl and fluorine substitutions exhibited lower Minimum Inhibitory Concentrations (MICs) against Candida albicans, indicating enhanced antifungal potency .
- Antimicrobial Testing : In vitro tests demonstrated that certain pyrazole derivatives had MIC values as low as 0.5 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial properties .
Scientific Research Applications
Antifungal Applications
Recent studies have highlighted the antifungal properties of triazole derivatives, including the compound . Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity.
Case Study: Antifungal Activity
In a study published in PubMed Central, derivatives of triazoles demonstrated significant antifungal activity against various strains of fungi such as Candida albicans and Aspergillus fumigatus. The compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0156 to 2.0 μg/mL against these pathogens . The presence of fluorine in its structure enhances lipophilicity, which may contribute to increased bioactivity.
Therapeutic Potential
The pyrazole and triazole moieties present in this compound have been extensively studied for their therapeutic properties. Research indicates that compounds with similar structures can act as inhibitors for various enzymes and receptors involved in disease pathways.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.
Synthesis Pathway
- Starting Materials : The synthesis begins with 5-methyl-1H-pyrazole derivatives.
- Reagents : Common reagents include carbon disulfide and potassium hydroxide.
- Conditions : The reaction is usually conducted under reflux conditions followed by purification through recrystallization.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Analogs
Q & A
Q. What synthetic routes are established for preparing 4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1 : Cyclization of thiourea derivatives to form triazole intermediates, as seen in halogenated 1,2,4-triazole regioisomers .
- Step 2 : Substitution reactions with 4-fluorobenzyl chloride under basic conditions (e.g., NaOH/K₂CO₃) to introduce the fluorobenzyl group .
- Step 3 : Coupling with pyrazole precursors via nucleophilic substitution or condensation with aldehydes (e.g., furfural, 4-chlorobenzaldehyde) .
Key Validation : X-ray crystallography confirms regiochemistry and stereochemistry .
Q. How is the compound’s structure validated experimentally?
Methodological Answer:
- X-ray crystallography resolves bond lengths, angles, and packing motifs (e.g., triclinic crystal system with space group P1) .
- NMR/IR spectroscopy identifies functional groups (e.g., NH₂ in pyrazole, C-F stretch in fluorobenzyl) .
- Mass spectrometry confirms molecular weight (e.g., 224.26 g/mol for related triazole derivatives) .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve yield and purity of this compound?
Methodological Answer: Microwave irradiation enhances reaction efficiency:
- Example : Synthesis of 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine achieved 20–30% higher yields compared to conventional heating .
- Optimization : Adjust parameters (power: 300–500 W, time: 10–30 min) to prevent decomposition of heat-sensitive intermediates .
Q. How to resolve contradictions in reported bioactivity data (e.g., antitubercular vs. anticancer activity)?
Methodological Answer:
- Assay Variability : Compare testing conditions (e.g., Mycobacterium tuberculosis H37Rv vs. cancer cell lines like MCF-7) .
- Structural Analogues : Test derivatives with modified substituents (e.g., replacing 4-fluorobenzyl with 4-methoxybenzyl) to isolate pharmacophores .
- Dose-Response Analysis : Validate activity thresholds using IC₅₀/EC₅₀ values across multiple replicates .
Q. What computational strategies predict target binding for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with tubulin (anti-mitotic activity) or mycobacterial enzymes .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 20 ns trajectories in GROMACS) .
- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends .
Q. How to design structure-activity relationship (SAR) studies for optimizing potency?
Methodological Answer:
- Substitution Patterns : Vary triazole/pyrazole substituents (e.g., methyl → ethyl, fluorobenzyl → chlorobenzyl) and test against target enzymes .
- Bioisosteric Replacement : Replace NH₂ with OH or SH groups to modulate solubility and binding .
- Pharmacokinetic Profiling : Measure logP (e.g., 2.1–3.5 for related compounds) to balance lipophilicity and bioavailability .
Q. What in vivo models are suitable for preclinical toxicity evaluation?
Methodological Answer:
- Acute Toxicity : Use zebrafish embryos to assess LC₅₀ and developmental effects .
- Rodent Models : Administer doses (10–100 mg/kg) to evaluate hepatorenal toxicity via serum ALT/Cr levels .
- Metabolite Tracking : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxidation of thioether groups) .
Data Analysis and Reproducibility
Q. How to address discrepancies in crystallographic data for polymorphic forms?
Methodological Answer:
Q. What statistical methods validate bioactivity reproducibility across labs?
Methodological Answer:
- Bland-Altman Plots : Compare inter-lab IC₅₀ values for bias assessment.
- Mann-Whitney U Test : Identify significant differences in non-parametric data (e.g., cell viability assays) .
Safety and Compliance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
